2-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine
Description
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-28(26,27)24-13-8-17(9-14-24)20(25)23-11-6-15(7-12-23)18-5-4-16-3-2-10-21-19(16)22-18/h2-5,10,15,17H,6-9,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQDXLMYBZAVLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a synthetic organic molecule that has drawn attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 376.48 g/mol. Its structure features a naphthyridine core substituted with piperidine and methanesulfonyl groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4O3S |
| Molecular Weight | 376.48 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The methanesulfonyl group enhances its binding affinity to target sites, potentially modulating various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic processes.
Biological Activity
Research indicates that derivatives of naphthyridine, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that naphthyridine derivatives possess antibacterial properties. For instance, compounds similar to this one have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in disc diffusion assays .
- Antitumor Activity : Naphthyridine derivatives have been explored for their anticancer potential. In vitro studies have indicated that these compounds can induce apoptosis in various cancer cell lines, suggesting a mechanism involving cell cycle arrest and programmed cell death .
- Neuroprotective Effects : Some research points to the neuroprotective properties of naphthyridine derivatives. These compounds may help mitigate neurodegenerative processes by modulating neurotransmitter systems or reducing oxidative stress .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of naphthyridine derivatives:
- Antimicrobial Testing : A study evaluated the antibacterial efficacy of various naphthyridine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics .
- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human pancreatic cancer cells revealed that specific naphthyridine derivatives exhibited potent anticancer effects, with IC50 values indicating effective concentrations for therapeutic use .
- Mechanistic Insights : Research into the mechanism of action revealed that these compounds could inhibit specific kinases involved in cancer progression, providing a potential pathway for therapeutic intervention in malignancies .
Scientific Research Applications
Structural Insights
The compound features a complex structure that integrates a naphthyridine core with piperidine and methanesulfonyl functional groups. This unique combination allows for interactions with various biological targets, enhancing its potential therapeutic effects.
Medicinal Chemistry
The compound has been investigated for its potential as:
- Enzyme Inhibitors : It may inhibit specific enzymes involved in disease pathways, making it a candidate for drug development against conditions like cancer and inflammation.
- Neurological Disorders : Research suggests it could modulate pathways relevant to neurological diseases, potentially offering therapeutic benefits.
Preliminary studies indicate that the compound exhibits notable biological activities:
- Anti-inflammatory Effects : It may inhibit pathways associated with inflammation, such as the release of interleukin-1 beta.
- Anticancer Properties : Similar compounds have shown efficacy in reducing cell proliferation in various cancer models.
Anti-Cancer Activity
A study evaluated derivatives of this compound against various cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity, with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
Anti-inflammatory Mechanisms
Research demonstrated that compounds similar to 2-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine could significantly reduce markers of inflammation in vitro, suggesting potential applications in treating inflammatory diseases .
Comparison with Similar Compounds
Key Observations :
- Piperidine/pyrrolidine modifications are common in bioactive 1,8-naphthyridines, but the dual piperidine arrangement in the target compound may enhance conformational rigidity compared to single-ring analogs .
Physicochemical Properties
Analysis :
- The methanesulfonyl group likely increases hydrophilicity compared to chlorophenyl or trifluoromethyl analogs, though this requires experimental validation.
- Carboxylic acid derivatives (e.g., Compound 33) exhibit strong hydrogen-bonding capacity, whereas the target compound relies on sulfonyl and carbonyl groups for interactions .
Target Compound
Analogs
- Compound 5a10: Exhibits structural similarity to A1 adenosine antagonists, which are explored for cardiovascular and anti-inflammatory applications .
- Compound 33 : Carboxylic acid moiety may enhance binding to proteases or metalloenzymes, as seen in antiviral or anticancer agents .
- 1,7-Naphthyridine derivatives : Patent EP2023 highlights 1,7-naphthyridines as modulators for nucleic acid splicing, indicating isomer-dependent activity differences .
Preparation Methods
Nucleophilic Acylation of Piperidine
The introduction of the methanesulfonyl-piperidine carbonyl group requires a two-step sequence:
-
Methanesulfonylation : Treating piperidine with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) yields 1-methanesulfonylpiperidine.
-
Carbonyl Activation : Converting the sulfonylated piperidine to its acid chloride via thionyl chloride (SOCl₂) or oxalyl chloride enables subsequent acylation reactions.
A patent detailing methanesulfonate sesquihydrate synthesis highlights the importance of solvent selection, with water-miscible cosolvents like isopropanol enhancing reaction homogeneity. Using 1.0 equivalent of methanesulfonic acid in a 2:1 isopropanol-water mixture at 30°C achieved 70–80% yield for analogous compounds.
Coupling to the Naphthyridine Core
The acylated piperidine is coupled to the naphthyridine core via nucleophilic substitution or transition-metal-catalyzed cross-coupling. A recent study on 1,8-naphthyridine-3-carbonitriles utilized palladium-catalyzed Buchwald-Hartwig amination to attach piperazine derivatives, achieving 65–85% yields. Adapting this method, the target compound’s piperidin-4-yl group could be introduced using a Suzuki-Miyaura coupling with a boronic ester-functionalized piperidine.
Methanesulfonylation and Final Functionalization
The terminal methanesulfonyl group is introduced via sulfonylation of the secondary amine in the piperidine ring. A patent describing methanesulfonate sesquihydrate formation recommends using methanesulfonic acid in a 2:1 isopropanol-water solvent system at elevated temperatures (50–60°C), followed by gradual cooling to induce crystallization. Seeding the solution with pre-formed methanesulfonate sesquihydrate ensures polymorphic purity, critical for reproducibility.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) are preferred for C–N bond formation, while protic acids (e.g., H₂SO₄) accelerate cyclodehydration. Microwave-assisted synthesis has shown promise in reducing reaction times for naphthyridine derivatives, though its applicability to the target compound requires further validation.
Challenges and Alternative Approaches
A significant hurdle lies in the steric hindrance posed by the bis-piperidine structure, which can impede acylation and coupling efficiency. Alternative strategies include:
-
Protecting Group Strategies : Temporarily masking reactive amines with tert-butoxycarbonyl (Boc) groups during intermediate steps.
-
Flow Chemistry : Continuous-flow systems to improve heat and mass transfer during exothermic sulfonylation steps.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1,8-naphthyridine derivatives with piperidine and sulfonyl moieties?
- Answer : Multi-step synthesis is typically employed. For example, 1,8-naphthyridine cores are synthesized via cyclization reactions, followed by functionalization with piperidine and methanesulfonyl groups. Key steps include refluxing with reagents like POCl₃ in DMF (for naphthyridinone formation) and coupling reactions using carbodiimide-based reagents (e.g., EDC·HCl) to introduce the piperidine-sulfonyl moiety . Purification often involves column chromatography or recrystallization, with yields optimized by controlling reaction time and temperature.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of analytical techniques:
- Elemental analysis to verify empirical formulas (e.g., C, H, N content) .
- Mass spectrometry (MS) for molecular weight confirmation (e.g., accurate MS with <5 ppm error) .
- NMR spectroscopy (¹H, ¹³C) to resolve substituents on the naphthyridine and piperidine rings .
- IR spectroscopy to identify functional groups like carbonyl (C=O) and sulfonyl (S=O) stretches .
Q. What safety protocols are critical when handling piperidine-sulfonyl intermediates?
- Answer : Piperidine derivatives may require precautions due to potential irritancy. Key steps include:
- Using fume hoods to avoid inhalation exposure .
- Immediate skin decontamination with water upon contact .
- Storing intermediates under inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of 1,8-naphthyridine derivatives for biological activity?
- Answer : SAR studies focus on modifying substituents at key positions:
- Position 2 and 7 : Introducing morpholinyl or piperazinyl groups enhances receptor binding (e.g., adenosine A₁/A₂A receptors) .
- Methanesulfonyl group : Improves metabolic stability and solubility, critical for in vivo efficacy .
- Case Study: Analogues with 3-cyano substituents showed anti-mycobacterial activity (MIC <1 µg/mL) in ANA-12 , highlighting the role of electron-withdrawing groups .
Q. What experimental approaches resolve contradictions in reported biological activities of similar compounds?
- Answer : Discrepancies often arise from assay conditions. To address this:
- Standardize assays : Use identical cell lines (e.g., HEK-293 for receptor studies) and positive controls (e.g., arachidonate for platelet aggregation) .
- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to assess potency variations .
- Metabolic stability tests : Evaluate cytochrome P450 interactions to rule out false negatives from rapid degradation .
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to:
- Identify binding pockets in targets like β-secretase (linked to Alzheimer’s) .
- Optimize piperidine conformation for hydrogen bonding with active-site residues .
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?
- Answer :
- Solvent optimization : Replace DMF with greener solvents (e.g., ethanol) for eco-friendly scaling .
- Ultrasound-assisted reactions : Reduce reaction time from 48 hours to <6 hours for steps like cyclization .
- Continuous-flow systems : Improve reproducibility in piperidine coupling steps .
Methodological Tables
Table 1 : Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Characterization |
|---|---|---|---|
| Naphthyridine core formation | 4-Nitro-1,8-naphthalic anhydride, ethanol, reflux (48h) | 84 | ¹H NMR, MS |
| Piperidine coupling | EDC·HCl, HOBt, DIPEA, DMF (rt, 4h) | 72 | ¹³C NMR, IR |
| Sulfonylation | Methanesulfonyl chloride, TEA, CH₂Cl₂ (0°C, 2h) | 68 | Elemental analysis |
Table 2 : Biological Activities of Analogues
| Compound | Modification | Activity (IC₅₀) | Target |
|---|---|---|---|
| ANA-12 | 3-Cyano, 5-nitrofuran | 0.8 µg/mL (Anti-mycobacterial) | M. tuberculosis |
| Compound 2c | Morpholinomethyl | 12 µM (Platelet aggregation) | Arachidonate pathway |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
